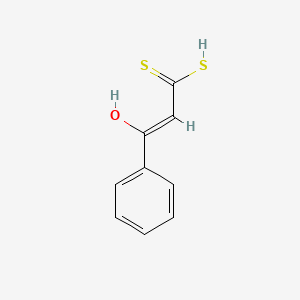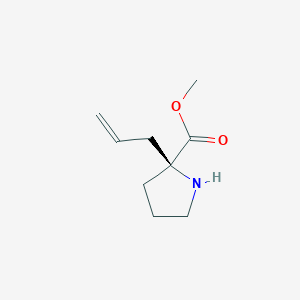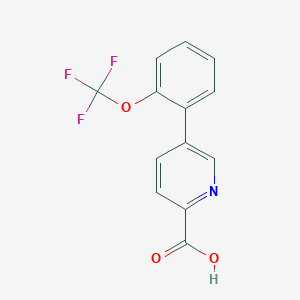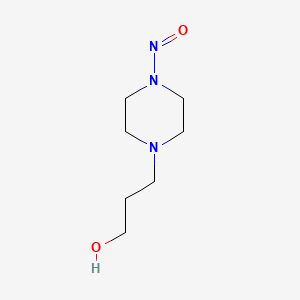
2-Propene(dithioic) acid, 3-hydroxy-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- is a chemical compound with the molecular formula C9H8OS2 It is known for its unique structure, which includes a phenyl group and a dithioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-2-propen-1-ol with carbon disulfide in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Bases such as sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioic acid moiety to thiols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols
Substitution Products: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- involves its interaction with various molecular targets and pathways. The dithioic acid moiety can undergo redox reactions, influencing cellular redox balance. Additionally, the phenyl group can interact with biological macromolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-3-phenylpropenedithioic acid
- 2-Propene(dithioic) acid, 3-hydroxy-3-phenyl-, methyl ester
Uniqueness
2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- is unique due to its combination of a phenyl group and a dithioic acid moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
41467-11-2 |
|---|---|
Fórmula molecular |
C9H8OS2 |
Peso molecular |
196.3 g/mol |
Nombre IUPAC |
(Z)-3-hydroxy-3-phenylprop-2-enedithioic acid |
InChI |
InChI=1S/C9H8OS2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6,10H,(H,11,12)/b8-6- |
Clave InChI |
AZBFCAQPSUWKOK-VURMDHGXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/C(=S)S)/O |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=S)S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)

![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)
![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)




![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
